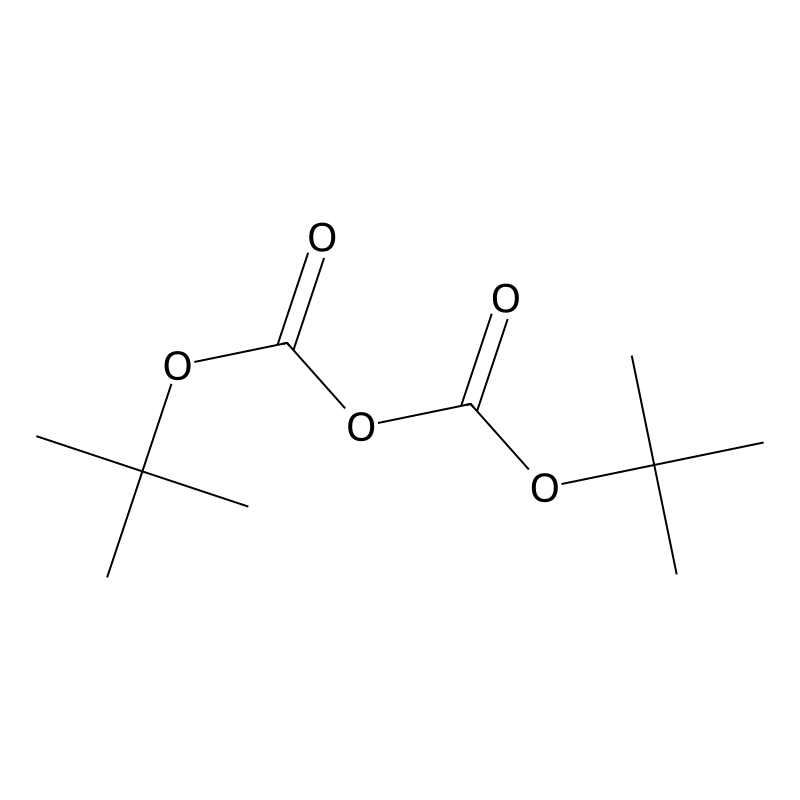

Di-tert-butyl dicarbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protecting Group Introduction:

Boc2O serves as a crucial reagent for introducing the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a selective and acid-labile protecting group frequently employed in peptide synthesis []. It selectively reacts with the amino group (NH2) of an amino acid, temporarily masking its reactivity while allowing other functionalities within the molecule to be manipulated. This temporary protection allows for the controlled formation of peptide bonds between specific amino acids while leaving the Boc-protected amino group unreactive []. The Boc group can be readily removed under specific acidic conditions, revealing the original amino group for further reactions. This controlled protection and deprotection strategy is vital for constructing complex peptides with desired sequences [].

Di-tert-butyl dicarbonate is an organic compound widely utilized as a reagent in organic synthesis, particularly in the protection of amines. It can be considered as the acid anhydride derived from the tert-butoxycarbonyl group, commonly referred to as Boc anhydride. This compound is notable for its ability to react with amines to yield N-tert-butoxycarbonyl derivatives, which are essential in various synthetic pathways . Di-tert-butyl dicarbonate is typically a colorless liquid that can solidify at room temperature, and it is known for its stability under dry conditions but can decompose in the presence of moisture .

Di-tert-butyl dicarbonate primarily participates in the following reactions:

- Boc Protection of Amines: The reaction of di-tert-butyl dicarbonate with amines forms N-tert-butoxycarbonyl derivatives, which serve as protective groups in peptide synthesis .

- Formation of Tert-Butyl Ethers: When reacted with alcohols, it generates tert-butyl ethers or Boc-alcohols, depending on the Lewis acid catalyst used .

- Curtius Rearrangement: This compound can also react with sodium azide and aromatic carboxylic acids to form acyl azides, which subsequently undergo Curtius rearrangement to yield isocyanates .

While di-tert-butyl dicarbonate itself does not exhibit significant biological activity, its derivatives, particularly N-tert-butoxycarbonyl protected amino acids, are crucial in pharmaceutical chemistry. These derivatives are used extensively in drug discovery and development due to their stability and ease of manipulation in synthetic routes . Additionally, studies have indicated potential inhalational toxicity, comparable to that of phosgene, necessitating careful handling .

Di-tert-butyl dicarbonate can be synthesized through several methods:

- From Tert-Butanol: A classic route involves the reaction of tert-butanol with carbon dioxide and phosgene, using DABCO as a base. This method is commonly employed by manufacturers in China and India .

- Sodium Tert-Butoxide Method: In Europe and Japan, it is synthesized via sodium tert-butoxide reacting with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid. This method often includes a distillation step to purify the product .

- Commercial Availability: Due to its low cost and widespread use, di-tert-butyl dicarbonate is frequently purchased rather than synthesized in laboratories.

Di-tert-butyl dicarbonate has several applications:

- Protective Group in Organic Synthesis: It is predominantly used to protect amines during peptide synthesis.

- Polymer Blowing Agent: The compound decomposes upon heating to release gaseous products, making it useful in polymer processing .

- Coupling Reagent: It serves as an efficient coupling reagent for attaching carboxylic acids to various substrates .

Research has demonstrated that the interaction of di-tert-butyl dicarbonate with different Lewis acids significantly influences product distribution in reactions involving alcohols. For example, perchlorates favor ether formation, while less delocalized anions lead to Boc-alcohols as the main products . These findings underscore the importance of catalyst selection in optimizing reaction outcomes.

Several compounds share structural or functional similarities with di-tert-butyl dicarbonate. Below is a comparison highlighting its uniqueness:

| Compound | Structure/Functionality | Unique Features |

|---|---|---|

| Tert-Butyloxycarbonyl Chloride | Used for amine protection but more reactive than di-tert-butyl dicarbonate | More prone to hydrolysis; less stable under moisture |

| Benzyl Chloroformate | Another protecting group for amines; reacts similarly | Aromatic group provides different reactivity patterns |

| Diethyl Dicarbonate | Similar carbonic structure but less sterically hindered | Less bulky; different reactivity profile |

| Acetic Anhydride | Common acylating agent; used for esterification | More versatile but less selective than di-tert-butyl dicarbonate |

Di-tert-butyl dicarbonate stands out due to its high selectivity and stability under specific conditions compared to these similar compounds. Its ability to selectively protect amines while minimizing side reactions makes it a preferred choice in organic synthesis.

Classical Synthetic Routes

The earliest documented synthetic approaches for di-tert-butyl dicarbonate preparation emerged from fundamental organic chemistry principles, establishing methodologies that remain relevant today. The classical preparation method involves the reaction of tert-butanol, carbon dioxide, and phosgene, utilizing 1,4-diazabicyclo[2.2.2]octane as a base catalyst. This foundational approach demonstrates the fundamental reactivity patterns that govern di-tert-butyl dicarbonate formation, though it presents significant challenges regarding the use of highly toxic phosgene gas.

The traditional phosgene-based route proceeds through a multi-step mechanism involving the initial formation of tert-butyl chloroformate as an extremely unstable intermediate that begins decomposition at 10°C. This intermediate instability significantly impacts yield and process control, necessitating careful temperature management throughout the reaction sequence. The classical approach typically achieves yields in the range of 72-83%, depending on specific reaction conditions and purification protocols.

Alternative classical methods have explored the use of potassium tert-butoxide with carbon dioxide in tetrahydrofuran, followed by reaction with phosgene to form di-tert-butyl tricarbonate. This tricarbonate intermediate undergoes subsequent decarboxylation in the presence of tertiary amine catalysts to yield the desired di-tert-butyl dicarbonate product. The multi-step nature of this approach allows for better control of intermediate formation but requires additional isolation and purification steps.

A significant advancement in classical methodology involves the substitution of thionyl chloride for phosgene, addressing some safety concerns while maintaining the fundamental synthetic strategy. This modification demonstrates the adaptability of classical approaches to incorporate safer reagents while preserving the underlying chemical transformations essential for di-tert-butyl dicarbonate formation.

Modern Industrial Production Methods

Contemporary industrial production of di-tert-butyl dicarbonate has evolved significantly from classical laboratory-scale procedures, incorporating advanced process engineering and refined catalytic systems. European and Japanese manufacturers have developed sophisticated production methods utilizing the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid. This approach involves distillation of crude material to achieve very high purity grades suitable for pharmaceutical applications.

The industrial process typically employs a continuous three-step synthesis reaction sequence, where tert-butyl alcohol serves both as a reactant and solvent throughout the entire production cycle. The first step involves reacting alkali metal with tert-butyl alcohol in a molar ratio of at least 5:1 to form alkali metal tert-butoxide. The reaction mixture proceeds directly to the second step without intermediate isolation, where carbon dioxide is introduced to form mono-tert-butyl alkali metal carbonate. The final step involves mixing aromatic sulfonyl halide and tertiary amine with the reaction mixture to produce di-tert-butyl dicarbonate.

Chinese and Indian manufacturers currently employ commercial routes based on the classical tert-butanol, carbon dioxide, and phosgene reaction using 1,4-diazabicyclo[2.2.2]octane as base. These production facilities have implemented advanced safety protocols and containment systems to manage phosgene handling while maintaining economic viability. The industrial implementation includes sophisticated gas handling systems and automated process controls to ensure consistent product quality and worker safety.

Modern industrial methods have also incorporated supercritical carbon dioxide as both reaction medium and solvent, utilizing tert-butoxide alkali metal salts and phosgene as reaction materials. This approach offers advantages in terms of product separation and environmental impact, as supercritical carbon dioxide can be easily removed and recycled within the production system.

Table 1: Industrial Production Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantages | Primary Limitations |

|---|---|---|---|---|

| Sodium tert-butoxide/CO₂/Acid catalysis | 83-89 | >99 | High purity, established process | Requires acid catalysts |

| Continuous three-step process | 76-89 | >95 | Eliminates intermediate isolation | Complex process control |

| Supercritical CO₂ method | 70-85 | >98 | Environmental benefits | High pressure requirements |

| Phosgene-based commercial | 72-83 | >97 | Well-established technology | Safety concerns |

Green Chemistry Approaches

The development of environmentally sustainable synthetic routes for di-tert-butyl dicarbonate has emerged as a critical research focus, driven by growing awareness of environmental impact and regulatory pressures regarding toxic reagent usage. A significant breakthrough in green chemistry approaches involves the implementation of metal-free systems employing potassium carbonate as base along with N,N-dimethylformamide as solvent. This methodology achieves remarkably high yields while obviating the necessity for dangerous reagents, rendering the process environmentally friendly and economically attractive.

The metal-free carbonylation approach utilizing di-tert-butyl dicarbonate as both reagent and protective group demonstrates exceptional versatility in green chemistry applications. This method enables streamlined preparation of benzimidazolones and 2-benzoxazolones within a single reaction vessel, significantly reducing waste generation and energy consumption compared to traditional multi-step procedures. The key benefit lies in eliminating metal catalysts entirely, addressing concerns regarding metal contamination in pharmaceutical applications.

Phosgene-free synthetic strategies have gained particular attention in green chemistry development, with innovative approaches utilizing carbon dioxide as a direct carbon source. These methods employ N-carboxyanhydrides directly from amino acids and carbon dioxide, eliminating the lifecycle dependence on phosgene that characterizes traditional synthetic routes. The mild reaction conditions enable tandem reactions for producing complex molecular structures while maintaining environmental sustainability.

Electrochemical nucleophilic synthesis represents another frontier in green chemistry approaches, demonstrating feasibility under controlled potentiostatic conditions. This method utilizes tert-butyl substitution groups based on computational density functional theory studies, which indicate that electron-donating substituents can reduce redox potentials and favor electrochemical fluorination precursors. The electrochemical approach achieves specific activity values comparable to traditional methods while eliminating many toxic reagents.

Solvent-Free Synthesis Strategies

Solvent-free synthetic methodologies for di-tert-butyl dicarbonate preparation represent cutting-edge approaches that align with sustainability principles while offering practical advantages in terms of process simplification and waste reduction. Mechanochemical conditions have been successfully implemented for Williamson-type alkylation steps, eliminating the need for organic solvents while maintaining reaction efficiency. This approach demonstrates particular effectiveness in the initial steps of complex synthetic sequences, where traditional solution-phase reactions typically require large volumes of organic solvents.

The implementation of microwave activation in solvent-free conditions offers an interesting alternative to traditional thermal methods, though yields may be somewhat reduced compared to conventional approaches. Microwave-assisted synthesis achieves yields of approximately 32% for desired products, while thermal processes under solvent-free conditions can achieve yields around 70%. The microwave approach compensates for lower yields through significantly reduced reaction times and energy consumption.

One-pot synthetic strategies have been developed that combine multiple reaction steps within a single vessel without intermediate isolation or purification. These methodologies utilize potassium carbonate as base in conjunction with di-tert-butyl dicarbonate, enabling efficient preparation of cyclic compounds through carbonylation reactions. The streamlined approach eliminates solvent exchanges and reduces overall process complexity while maintaining good yields and product purity.

Table 2: Solvent-Free Synthesis Method Performance

| Method | Yield (%) | Reaction Time | Temperature (°C) | Energy Efficiency |

|---|---|---|---|---|

| Mechanochemical alkylation | 65-75 | 2-4 hours | 25-40 | High |

| Microwave activation | 32-45 | 30-60 minutes | 80-120 | Very High |

| Thermal solvent-free | 70-85 | 6-12 hours | 60-90 | Moderate |

| One-pot carbonylation | 75-90 | 4-8 hours | 50-80 | High |

Room temperature protocols using di-tert-butyl dicarbonate in the presence of catalytic amounts of 4-dimethylaminopyridine have been developed for phosgene-free diisocyanate synthesis. These methods operate under ambient conditions while maintaining good conversion rates and product selectivity. The room temperature approach offers significant advantages in terms of energy consumption and process safety, particularly for heat-sensitive substrates or large-scale manufacturing applications.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 165 companies. For more detailed information, please visit ECHA C&L website;

Of the 24 notification(s) provided by 164 of 165 companies with hazard statement code(s):;

H225 (29.27%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (65.24%): Flammable liquid and vapor [Warning Flammable liquids];

H228 (17.07%): Flammable solid [Danger Flammable solids];

H315 (99.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (17.07%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (82.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (98.78%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (60.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dicarbonic acid, 1,3-bis(1,1-dimethylethyl) ester: ACTIVE